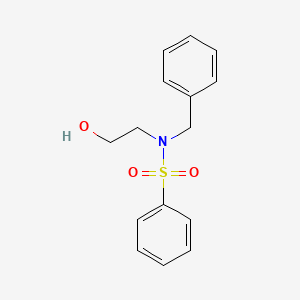

![molecular formula C20H21N3O4 B5517287 2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5517287.png)

2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic chemicals that incorporate elements such as oxadiazole rings, which are known for their varied biological activities. These compounds are synthesized through multi-step chemical reactions involving specific precursors and conditions to achieve the desired molecular structure.

Synthesis Analysis

The synthesis process of related compounds often involves converting aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole derivatives. These compounds are further modified through reactions with specific bromoacetamide derivatives in the presence of solvents like N,N-dimethylformamide (DMF) and bases such as sodium hydride (NaH) to achieve the target molecule (Rehman et al., 2013).

Scientific Research Applications

Chemotherapeutic Potential

Research has identified derivatives containing the 1,3,4-oxadiazole moiety, similar to the structure of 2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, as promising chemotherapeutic agents. These compounds exhibit significant cytotoxic and antimicrobial activities. For instance, certain derivatives have shown high inhibitory activity against human tumor cell lines, such as A549 (lung cancer) and MCF7 (breast cancer), highlighting their potential in cancer treatment (Kaya et al., 2017).

Antitumor and Antimicrobial Activity

Further exploration into 1,3,4-oxadiazole derivatives has revealed their antitumor and antimicrobial potential. Studies have demonstrated that these compounds possess enhanced activity against gram-negative bacteria compared to gram-positive bacteria. Additionally, their antiproliferative properties against selected human tumor cell lines have been validated, offering a foundation for developing new therapeutic agents targeting cancer and infections (Kaya et al., 2017).

Collapsin Response Mediator Protein 1 (CRMP-1) Inhibition

The design and synthesis of 1,3,4-oxadiazole derivatives have also been directed towards inhibiting Collapsin Response Mediator Protein 1 (CRMP-1), a target in small lung cancer research. Specific derivatives have been investigated for their ability to inhibit CRMP-1, demonstrating significant activity against human lung cancer cell lines. This suggests their utility in developing novel treatments for lung cancer, underlining the versatility of 2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide related compounds in targeting various biological pathways (Panchal et al., 2020).

Antioxidant, Analgesic, and Anti-Inflammatory Properties

Research into 1,3,4-oxadiazole and pyrazole novel derivatives, including structures related to 2-(3-methoxyphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, has highlighted their potential for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These findings support the development of these compounds as multi-functional agents that could address various therapeutic needs, including pain management and inflammation reduction, further expanding their application in medical research (Faheem, 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-methoxyphenoxy)-N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-14-7-9-15(10-8-14)20-21-18(27-22-20)12-23(2)19(24)13-26-17-6-4-5-16(11-17)25-3/h4-11H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUPPCDQGNFWOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)COC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![(3aR*,6S*)-2-(2-methoxyethyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5517260.png)

![methyl 5-[(3-hydroxy-3-piperidinyl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B5517279.png)

![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5517307.png)

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)